Achieving high-yield cyclization in isoquinoline alkaloid synthesis? 3,4,5-Trimethoxyphenylacetic acid (CAS 951-82-6) provides the essential 3,4,5-trimethoxy activation for Bischler-Napieralski reactions, where fewer methoxy groups lead to failed syntheses. • Required trimethoxy pattern ensures efficient ring activation • ≥98% purity (HPLC) for reproducible results • Ships same day from global stock.
3,4,5-Trimethoxyphenylacetic acid (CAS 951-82-6) is a substituted phenylacetic acid derivative valued as a critical intermediate in organic synthesis. Its defining feature is the 3,4,5-trimethoxy substitution pattern on the aromatic ring, a motif frequently found in biologically active natural products and pharmaceuticals. This specific arrangement of electron-donating methoxy groups provides distinct steric and electronic properties essential for targeted applications, particularly in the synthesis of isoquinoline alkaloids and specific active pharmaceutical ingredients (APIs).
Versatile synthetic building block for pharmaceutical intermediates
Analytical reference standard for metabolite quantification in biological matrices
High-purity profile may support method validation workflows
Substituting 3,4,5-trimethoxyphenylacetic acid with simpler analogs like homovanillic acid (3,4-dimethoxy) or unsubstituted phenylacetic acid is often unviable. The electron-donating nature of the three methoxy groups is critical for activating the aromatic ring toward intramolecular electrophilic substitution, a key step in many synthetic routes such as the Bischler-Napieralski reaction to form isoquinoline structures. Using a precursor with fewer methoxy groups can retard the reaction rate or prevent cyclization altogether, leading to failed syntheses or significantly lower yields. The specific 3,4,5-substitution pattern is not merely an additive property but a requirement for achieving the necessary electronic density at the target cyclization position and for imparting the desired biological or material properties to the final product.
Recovery profiles diverge significantly; may compromise pharmacokinetic assay accuracy
Lacks specific methoxy pattern; distinct urinary recovery profile expected
Hapten linker position alters antibody sensitivity; reported head-to-head difference
Alternative linkers may reduce mAb affinity and assay sensitivity
Specific 3,4,5-trimethoxy pattern essential for correct pharmacophore
Substitution may yield isomers lacking critical tubulin-binding activity
The Bischler-Napieralski reaction, a primary method for synthesizing dihydroisoquinolines, is highly dependent on electron-donating groups on the phenyl ring to facilitate cyclization. The presence of three methoxy groups, as in 3,4,5-trimethoxyphenylacetic acid, strongly activates the aromatic ring for the required intramolecular electrophilic substitution. In contrast, precursors lacking sufficient electron-donating groups require more forcing conditions (e.g., refluxing in POCl3 with P2O5) and are prone to side reactions or failure. Syntheses targeting natural product skeletons with this specific oxygenation pattern depend on this exact starting material to achieve high yields and avoid undesired isomers.
| Evidence Dimension | Reaction Feasibility & Yield |
| Target Compound Data | Enables high-yield cyclization under standard conditions (e.g., POCl3 at 80-85 °C). |
| Comparator Or Baseline | Substrates lacking electron-donating groups require harsher reagents (P2O5) and higher temperatures, and are more susceptible to side reactions. |
| Quantified Difference | Qualitative but critical: Enables successful synthesis where less-activated analogs fail or give poor yields. |
| Conditions | Bischler–Napieralski cyclodehydration reaction for the synthesis of substituted dihydroisoquinolines. |
For total synthesis of specific alkaloids or pharmaceutical targets, this exact precursor is required to ensure the key cyclization step proceeds efficiently and correctly.
The 3,4,5-trimethoxy substitution pattern enhances the ability of derivative molecules to function as corrosion inhibitors for steel in acidic environments. The electron-donating methoxy groups increase the electron density on the aromatic ring, which facilitates stronger adsorption onto the metal surface, forming a more effective protective layer. In a study of trimethoxyphenyl-derived imidazolines, inhibition efficiency in 1 M HCl reached over 95% at a concentration of 200 ppm. This performance is superior to many simpler organic inhibitors, where efficiencies may be lower under similar conditions.
| Evidence Dimension | Corrosion Inhibition Efficiency (IE%) |
| Target Compound Data | A derivative, 3,4,5-trimethoxyphenyl-2-imidazoline, achieved >95% IE at 200 ppm in 1 M HCl. |
| Comparator Or Baseline | A different heterocyclic inhibitor, 4-ethyl-1-(4-oxo-4-phenylbutanoyl) thiosemicarbazide, achieved 67.4% IE at 100 ppm, rising to 96.1% only at a higher concentration of 500 ppm in 1 M HCl. |
| Quantified Difference | The trimethoxy-phenyl motif contributes to high efficiency at lower concentrations compared to some other inhibitor structures. |
| Conditions | Corrosion inhibition of mild steel in 1 M HCl solution, evaluated by weight loss and electrochemical methods. |
For developing high-performance corrosion inhibitor formulations, using this compound as a backbone provides a structural advantage leading to greater protection at lower concentrations, reducing material costs and environmental load.
The three electron-donating methoxy groups on 3,4,5-trimethoxyphenylacetic acid significantly lower the energy required to remove an electron from the aromatic ring, resulting in a lower oxidation potential compared to mono- or di-substituted analogs. The anodic oxidation of methoxy-substituted aromatic compounds is a well-established pathway for generating radical cations that can lead to polymerization or the formation of quinone derivatives. While direct comparative data for this exact compound is limited, studies on substituted phenols and anilines consistently show that increasing the number of electron-donating groups lowers the oxidation potential, making the molecule easier to oxidize.
| Evidence Dimension | Electrochemical Oxidation Potential |
| Target Compound Data | Expected to have a lower oxidation potential due to three strong electron-donating groups. |
| Comparator Or Baseline | Mono- and di-methoxyphenylacetic acids (e.g., 4-methoxyphenylacetic acid, homovanillic acid) will have higher oxidation potentials. |
| Quantified Difference | Not directly quantified in a head-to-head study, but the trend is a fundamental principle of physical organic chemistry. |
| Conditions | Anodic oxidation, typically measured by cyclic voltammetry in an aqueous or organic solvent with a supporting electrolyte. |
For applications in electrosynthesis or the development of redox-active materials and polymers, a lower oxidation potential makes the material easier to process, requires less energy, and allows for more selective reactions, avoiding degradation of other components.
This compound is the designated starting material for laboratory and industrial syntheses targeting isoquinoline alkaloids that feature the 3,4,5-trimethoxy substitution pattern. Its activated aromatic ring is essential for achieving high yields in the critical Bischler-Napieralski cyclization step, making it a non-substitutable choice for researchers in natural product synthesis and medicinal chemistry.
The strong adsorption properties conferred by the trimethoxy-phenyl group make this acid a valuable building block for novel, high-efficiency corrosion inhibitors. It is particularly suited for developing formulations for protecting carbon steel in acidic industrial environments where performance at low concentrations is a key procurement driver.
Due to its relatively low oxidation potential, this compound is a candidate for electrosynthesis and the creation of redox-active materials. It can be used as a monomer or precursor for polymers where facile electrochemical switching is required, relevant in the fields of sensors, electrochromic devices, and energy storage.
Irritant